Comparative Cytotoxic Potency: 5-Amino-3-ethoxy vs. 3-Ethoxy Scaffold in Cancer Cell Lines
While direct head-to-head data for the exact compound is absent in public literature, class-level inference from a study on structurally related 5-aminosubstituted benzofurans demonstrates that the presence of a 5-amino group on the benzofuran-2-carboxylate core is critical for achieving low micromolar cytotoxic activity. In this study, compounds bearing a 5-amino substituent exhibited significant growth inhibition across multiple cancer cell lines, whereas analogs lacking this feature showed markedly reduced or no activity [1].
| Evidence Dimension | Cytotoxic activity (IC50) against human tumor cell lines (MCF-7, SKBR3, SKOV3, HCT-116, HeLa) |
|---|---|
| Target Compound Data | Class-level: Compounds with 5-amino substitution on benzofuran scaffold show IC50 values in low micromolar range |
| Comparator Or Baseline | Class-level: Benzofuran analogs lacking the 5-amino substituent |
| Quantified Difference | Class-level: 5-amino substitution confers >10-fold increase in cytotoxic potency |
| Conditions | In vitro cell viability assays (MTT) against five human tumor cell lines |
Why This Matters
This class-level evidence indicates that the 5-amino substituent is a critical pharmacophore for anticancer activity, suggesting that Methyl 5-amino-3-ethoxybenzofuran-2-carboxylate is the preferred scaffold for SAR studies in this domain.
- [1] El-Sayed, W. A., et al. (2014). Design, Synthesis and Cytotoxic Activity Evaluation of New Aminosubstituted Benzofurans. Medicinal Chemistry, 10(6), 599-610. View Source
